

Preclinical Pharmacology of AMG-337: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	AMG-397
Cat. No.:	B1574543

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This technical guide provides an in-depth overview of the preclinical pharmacology of AMG-337, a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the MET receptor tyrosine kinase.^{[1][2][3][4]} Dysregulation of the MET signaling pathway is implicated in the pathogenesis of numerous human cancers, making it a critical target for therapeutic intervention.^{[2][5]} AMG-337 has been investigated for its potential antineoplastic activity in various preclinical models.^[4]

Mechanism of Action

AMG-337 selectively binds to the MET receptor, inhibiting its kinase activity.^{[4][6]} This disruption of MET-mediated signal transduction pathways can lead to the induction of apoptosis in tumor cells that overexpress or have a constitutively activated MET protein.^[4] In sensitive cancer cell lines, treatment with AMG-337 has been shown to inhibit the phosphorylation of MET and the adaptor protein Gab-1.^{[1][2]} This subsequently blocks downstream signaling through the PI3K and MAPK pathways, leading to cell cycle arrest in the G1 phase, a reduction in DNA synthesis, and ultimately, apoptosis.^{[1][3]}

In Vitro Activity

The antiproliferative effects of AMG-337 have been evaluated across a range of cancer cell lines. Sensitivity to AMG-337 is strongly correlated with high-level focal MET gene amplification (greater than 12 copies).^{[2][3]}

Cell Line	Cancer Type	MET Amplification	IC50 (μmol/L)	Reference
MKN-45	Gastric Cancer	Yes	-	[1]
SNU-5	Gastric Cancer	Yes	-	[1]
SNU-620	Gastric Cancer	Yes	-	[1]
MHCC97H	Hepatocellular Carcinoma	Yes	0.015	[7]
HCCLM3	Hepatocellular Carcinoma	Yes	0.025	[7]
H1573	Non-Small Cell Lung Cancer	Yes (>12 copies)	Insensitive	[2][3]

Note: The H1573 cell line, despite MET amplification, was found to be insensitive to AMG-337, potentially due to a downstream KRAS G12A mutation.[2][3]

In Vivo Efficacy

Oral administration of AMG-337 has demonstrated robust, dose-dependent antitumor efficacy in various MET-dependent tumor xenograft models.[1]

Xenograft Model	Cancer Type	Dose	Effect	Reference
SNU-620	Gastric Cancer	0.3 mg/kg once daily	Stasis	[8]
SNU-620	Gastric Cancer	1 and 3 mg/kg	Significant regression	[8]
SNU-5	Gastric Cancer	0.3 mg/kg once daily	100% growth inhibition	[1]
SNU-5	Gastric Cancer	1, 3, and 10 mg/kg once daily	Significant regression	[1]
U-87 MG	Glioblastoma	3 mg/kg once daily	100% tumor growth inhibition	[1]
U-87 MG	Glioblastoma	10 mg/kg once daily	Regression	[1]
LI0612 (PDX)	Hepatocellular Carcinoma	Not specified	Significant tumor growth inhibition	[7]
LI1078 (PDX)	Hepatocellular Carcinoma	Not specified	No effect	[7]

Pharmacodynamics and Pharmacokinetics

In vivo studies have shown a clear relationship between AMG-337 dose, plasma concentration, and target engagement.

Model	Dose	Unbound Plasma Concentration (3 hours post- dose)	Effect on MET Signaling	Reference
SNU-620 Xenograft	0.3 mg/kg	5 nmol/L	>50% inhibition of MET phosphorylation	[1]
SNU-620 Xenograft	3 mg/kg	>60 nmol/L	>90% inhibition of MET signaling	[1]
TPR-MET Xenograft	0.75 mg/kg	>27 nmol/L	>90% inhibition of Gab-1 phosphorylation	[1][2]

Preclinical pharmacokinetic studies in rats revealed desirable properties for an orally administered agent.^[5] A phase I clinical study in patients with advanced solid tumors showed that AMG-337 exposures increased up to a dose of 300 mg once daily, with a relatively short plasma half-life and no accumulation with multiple doses.^{[9][10]} The maximum tolerated dose (MTD) was determined to be 300 mg once daily.^{[9][10]}

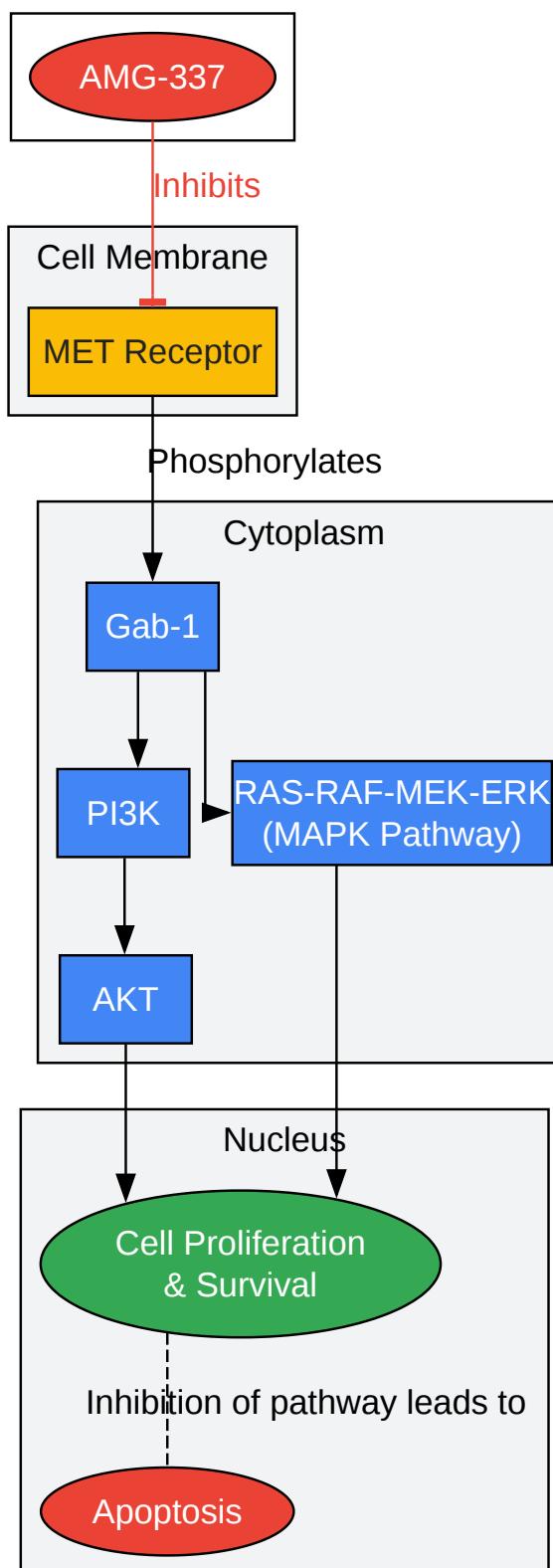
Experimental Protocols

In Vitro Cell Proliferation Assay: Cancer cell lines were seeded in 96-well plates and treated with varying concentrations of AMG-337 for 72 hours.^{[6][7]} Cell viability was assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.^[7] IC50 values, the concentration of drug required to inhibit cell growth by 50%, were calculated from the dose-response curves.^[7]

Western Blot Analysis: MET-amplified gastric cancer cell lines (MKN-45, SNU-5, and SNU-620) were treated with AMG-337 (100 nmol/L) or DMSO for 2 hours.^[1] Cell lysates were subjected to SDS-PAGE, transferred to membranes, and probed with primary antibodies against phosphorylated MET, total MET, phosphorylated Gab-1, and other downstream signaling proteins.^[1] To assess apoptosis, cells were treated for 24 hours, and lysates were probed for cleaved PARP and caspase-3.^[1]

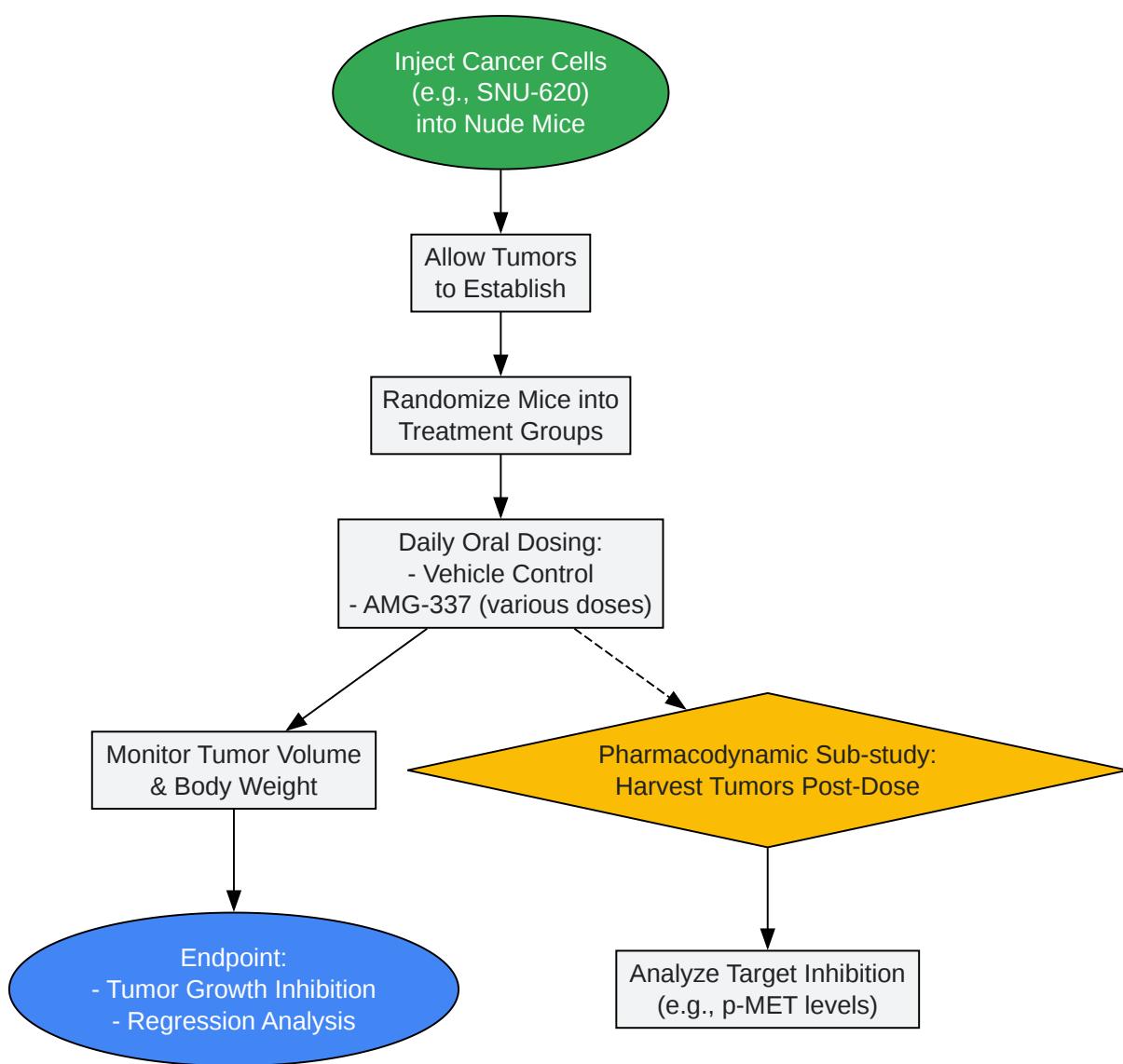
Tumor Xenograft Studies: Female athymic nude mice were subcutaneously injected with human cancer cells (e.g., SNU-620, SNU-5, U-87 MG).[1] Once tumors reached a specified volume, mice were randomized into treatment groups and received daily oral doses of AMG-337 or vehicle control.[1][7] Tumor volumes and body weights were measured regularly to assess efficacy and tolerability.[1] For pharmacodynamic studies, tumors were harvested at specific time points after a single dose of AMG-337 to analyze the inhibition of MET signaling via Western blot or ELISA.[1]

Visualizations



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Caption: AMG-337 inhibits MET signaling, blocking downstream PI3K/AKT and MAPK pathways.



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Caption: Workflow for assessing the in vivo efficacy of AMG-337 in xenograft models.

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- To cite this document: BenchChem. [Preclinical Pharmacology of AMG-337: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1574543#preclinical-pharmacology-of-amg-397\]](https://www.benchchem.com/product/b1574543#preclinical-pharmacology-of-amg-397)

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